Benzeneacetic acid, 4-cyano-alpha-[[(1,1-dimethylethoxy)carbonyl]amino]-, (alphaR)-
Overview
Description
Benzeneacetic acid, 4-cyano-alpha-[[(1,1-dimethylethoxy)carbonyl]amino]-, (alphaR)- is a complex organic compound with the molecular formula C14H16N2O4. It is characterized by the presence of a benzene ring, a cyano group, and a tert-butoxycarbonyl-protected amino group. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, 4-cyano-alpha-[[(1,1-dimethylethoxy)carbonyl]amino]-, (alphaR)- typically involves multiple steps:
Starting Materials: The synthesis begins with benzeneacetic acid and 4-cyanobenzyl bromide.
Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Coupling Reaction: The protected amino group is then coupled with the benzeneacetic acid derivative using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the reactions.
Automated Systems: Employing automated systems for precise control of reaction conditions such as temperature, pressure, and pH.
Continuous Flow Chemistry: Implementing continuous flow chemistry to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Benzeneacetic acid, 4-cyano-alpha-[[(1,1-dimethylethoxy)carbonyl]amino]-, (alphaR)- undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
Benzeneacetic acid, 4-cyano-alpha-[[(1,1-dimethylethoxy)carbonyl]amino]-, (alphaR)- is used in various scientific research fields:
Chemistry: As a building block in organic synthesis and as a reagent in chemical reactions.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzeneacetic acid, 4-cyano-alpha-[[(1,1-dimethylethoxy)carbonyl]amino]-, (alphaR)- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. The pathways involved may include signal transduction pathways and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Benzeneacetic acid, 4-amino-: Similar structure but with an amino group instead of a cyano group.
Benzeneacetic acid, alpha-[[(1,1-dimethylethoxy)carbonyl]amino]-3,4-difluoro-: Similar structure but with additional fluorine atoms on the benzene ring.
Uniqueness
Benzeneacetic acid, 4-cyano-alpha-[[(1,1-dimethylethoxy)carbonyl]amino]-, (alphaR)- is unique due to the presence of the cyano group and the tert-butoxycarbonyl-protected amino group, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
(2R)-2-(4-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-14(2,3)20-13(19)16-11(12(17)18)10-6-4-9(8-15)5-7-10/h4-7,11H,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHQRGJCTILOATO-LLVKDONJSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)C#N)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C1=CC=C(C=C1)C#N)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001142718 | |
Record name | Benzeneacetic acid, 4-cyano-α-[[(1,1-dimethylethoxy)carbonyl]amino]-, (αR)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001142718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2102412-16-6 | |
Record name | Benzeneacetic acid, 4-cyano-α-[[(1,1-dimethylethoxy)carbonyl]amino]-, (αR)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2102412-16-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzeneacetic acid, 4-cyano-α-[[(1,1-dimethylethoxy)carbonyl]amino]-, (αR)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001142718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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